![molecular formula C17H19N5O B3727882 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-(1H-indol-3-ylmethylene)propanohydrazide](/img/structure/B3727882.png)
3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-(1H-indol-3-ylmethylene)propanohydrazide
Overview
Description
3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-(1H-indol-3-ylmethylene)propanohydrazide, also known as DPI, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. DPI is a hydrazone derivative of indole-3-carboxaldehyde and 3,5-dimethylpyrazole-4-carboxylic acid hydrazide.
Scientific Research Applications
3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-(1H-indol-3-ylmethylene)propanohydrazide has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-(1H-indol-3-ylmethylene)propanohydrazide has been investigated for its anticancer properties. Studies have shown that 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-(1H-indol-3-ylmethylene)propanohydrazide can induce apoptosis in cancer cells by inhibiting the activity of the enzyme, protein kinase CK2. 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-(1H-indol-3-ylmethylene)propanohydrazide has also been studied for its potential as an anti-inflammatory agent. In biochemistry, 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-(1H-indol-3-ylmethylene)propanohydrazide has been used as a probe to study the mechanism of action of various enzymes and proteins. In materials science, 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-(1H-indol-3-ylmethylene)propanohydrazide has been investigated for its potential applications in the development of organic semiconductors.
Mechanism of Action
The mechanism of action of 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-(1H-indol-3-ylmethylene)propanohydrazide is not fully understood. However, studies have shown that 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-(1H-indol-3-ylmethylene)propanohydrazide can inhibit the activity of protein kinase CK2, which is involved in various cellular processes, including cell proliferation, differentiation, and survival. 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-(1H-indol-3-ylmethylene)propanohydrazide binds to the ATP-binding site of CK2 and inhibits its activity, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-(1H-indol-3-ylmethylene)propanohydrazide has been shown to have various biochemical and physiological effects. In cancer cells, 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-(1H-indol-3-ylmethylene)propanohydrazide can induce apoptosis by inhibiting the activity of protein kinase CK2. 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-(1H-indol-3-ylmethylene)propanohydrazide has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-(1H-indol-3-ylmethylene)propanohydrazide has been shown to have antioxidant properties by scavenging free radicals.
Advantages and Limitations for Lab Experiments
3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-(1H-indol-3-ylmethylene)propanohydrazide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has a high degree of stability. However, 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-(1H-indol-3-ylmethylene)propanohydrazide has some limitations. It is relatively insoluble in water, which can make it difficult to use in aqueous solutions. In addition, 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-(1H-indol-3-ylmethylene)propanohydrazide can be toxic at high concentrations, which can limit its use in certain experiments.
Future Directions
For research on 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-(1H-indol-3-ylmethylene)propanohydrazide include the development of 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-(1H-indol-3-ylmethylene)propanohydrazide analogs with improved properties and the investigation of its mechanism of action in more detail.
properties
IUPAC Name |
3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[(E)-1H-indol-3-ylmethylideneamino]propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O/c1-11-14(12(2)21-20-11)7-8-17(23)22-19-10-13-9-18-16-6-4-3-5-15(13)16/h3-6,9-10,18H,7-8H2,1-2H3,(H,20,21)(H,22,23)/b19-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKPYZPWPMVTGBB-VXLYETTFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)CCC(=O)NN=CC2=CNC3=CC=CC=C32 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NN1)C)CCC(=O)N/N=C/C2=CNC3=CC=CC=C32 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401322980 | |
Record name | 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[(E)-1H-indol-3-ylmethylideneamino]propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401322980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
38.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26725963 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(E)-N'-((1H-indol-3-yl)methylene)-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanehydrazide | |
CAS RN |
306302-56-7 | |
Record name | 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[(E)-1H-indol-3-ylmethylideneamino]propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401322980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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